
3-Amino-4-(2-fluorophenyl)-1-methyl-6-nitroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(2-fluorophenyl)-1-methyl-6-nitroquinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an amino group, a fluorophenyl group, a methyl group, and a nitro group attached to a quinoline backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-fluorophenyl)-1-methyl-6-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amination: The amino group is introduced via a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Fluorination: The fluorophenyl group is incorporated through a coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenylboronic acid and a palladium catalyst.
Methylation: The methyl group is added using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-(2-fluorophenyl)-1-methyl-6-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinoline N-oxide using oxidizing agents such as m-chloroperbenzoic acid.
Substitution: The amino group can participate in electrophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: m-Chloroperbenzoic acid.
Substitution: Various electrophiles like alkyl halides, acyl chlorides.
Major Products
Reduction: 3-Amino-4-(2-fluorophenyl)-1-methylquinolin-2(1H)-one.
Oxidation: 3-Amino-4-(2-fluorophenyl)-1-methyl-6-nitroquinoline N-oxide.
Substitution: Derivatives with different functional groups replacing the amino group.
Aplicaciones Científicas De Investigación
3-Amino-4-(2-fluorophenyl)-1-methyl-6-nitroquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 3-Amino-4-(2-fluorophenyl)-1-methyl-6-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.
Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-4-(2-chlorophenyl)-1-methyl-6-nitroquinolin-2(1H)-one
- 3-Amino-4-(2-bromophenyl)-1-methyl-6-nitroquinolin-2(1H)-one
- 3-Amino-4-(2-methylphenyl)-1-methyl-6-nitroquinolin-2(1H)-one
Uniqueness
3-Amino-4-(2-fluorophenyl)-1-methyl-6-nitroquinolin-2(1H)-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its applications compared to its analogs with different substituents.
Propiedades
Número CAS |
2512213-47-5 |
|---|---|
Fórmula molecular |
C16H12FN3O3 |
Peso molecular |
313.28 g/mol |
Nombre IUPAC |
3-amino-4-(2-fluorophenyl)-1-methyl-6-nitroquinolin-2-one |
InChI |
InChI=1S/C16H12FN3O3/c1-19-13-7-6-9(20(22)23)8-11(13)14(15(18)16(19)21)10-4-2-3-5-12(10)17/h2-8H,18H2,1H3 |
Clave InChI |
UOVQULTZRCIIOK-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C(C1=O)N)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


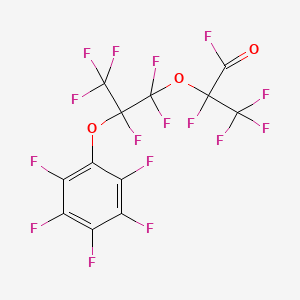
![2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole](/img/structure/B15290292.png)
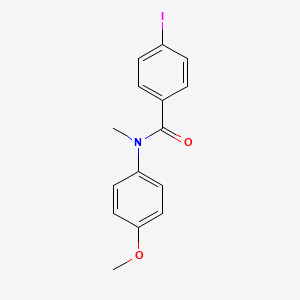
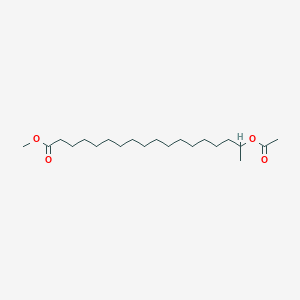
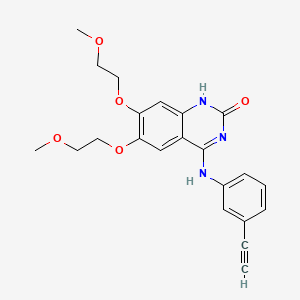
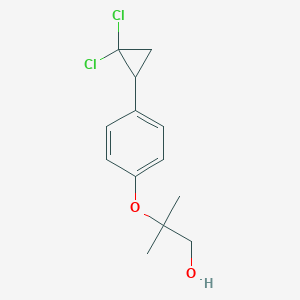
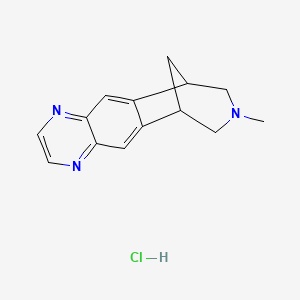
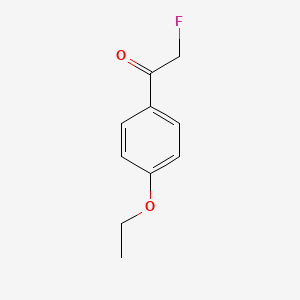
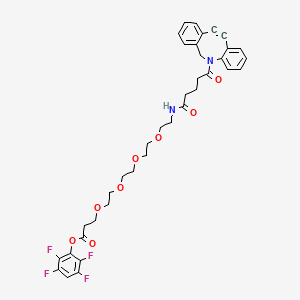
![3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15290343.png)

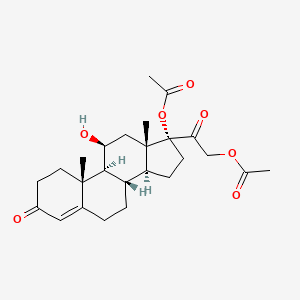
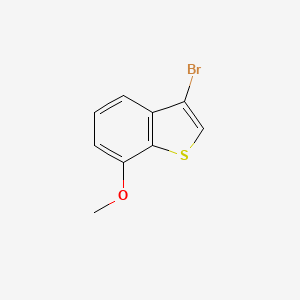
![1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15290369.png)
